

High-throughput flow injection analysis for C5-carnitine screening

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Compound of Interest

Compound Name: *O-valeroylcarnitine*

Cat. No.: *B1240441*

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Application Note: AN-2026-C5 High-Throughput Flow Injection Analysis (FIA-MS/MS) for C5-Carnitine Screening

Abstract

This application note details a robust, high-throughput protocol for the screening of C5-acylcarnitines (Isovalerylcarnitine and its isomers) in Dried Blood Spots (DBS) using Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). Designed for newborn screening (NBS) laboratories, this guide addresses the critical challenge of isobaric interference between Isovalerylcarnitine (IVA), 2-Methylbutyrylcarnitine (2-MBCD), and Pivaloylcarnitine (drug artifact). We present a validated non-derivatized extraction workflow that prioritizes speed without compromising the sensitivity required to flag potential organic acidemias.

Introduction & Clinical Significance

Isovalerylcarnitine (C5) is a primary biomarker for Isovaleric Acidemia (IVA), a potentially lethal disorder of leucine metabolism caused by isovaleryl-CoA dehydrogenase deficiency. Early detection prevents metabolic acidosis, seizures, and developmental delay.

However, "C5" in FIA-MS/MS represents a composite signal of three isobaric compounds with identical mass-to-charge (m/z) ratios:

- Isovalerylcarnitine: The marker for IVA.[1][2]
- 2-Methylbutyrylcarnitine: The marker for Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (2-MBCD).[3]
- Pivaloylcarnitine: An exogenous artifact caused by pivalic acid-containing antibiotics (e.g., pivampicillin) or nipple creams.

The Diagnostic Challenge: FIA lacks chromatographic separation. Therefore, a "High C5" result is non-specific. This protocol focuses on the accurate quantification of the total C5 species to trigger necessary second-tier confirmation.

Technical Principle: FIA-MS/MS

Flow Injection Analysis (FIA) bypasses the analytical column, injecting the sample directly into the ion source. This maximizes throughput (1–2 minutes/sample) but relies entirely on the mass spectrometer's resolving power.

- Ionization: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Precursor Ion Scan of m/z 85. All acylcarnitines produce a characteristic fragment ion at m/z 85 (the carnitine backbone) upon collision-induced dissociation (CID).
- Quantification: Isotope Dilution Mass Spectrometry (IDMS) using a deuterated internal standard (d9-Isovalerylcarnitine).

Experimental Protocol (Non-Derivatized)

Note: While butyl-derivatization enhances sensitivity, modern triple quadrupoles offer sufficient sensitivity for non-derivatized analysis, which significantly reduces sample prep time and reagent toxicity.

Reagents & Materials

- Extraction Solvent: 80% Methanol / 20% Water (HPLC Grade).

- Internal Standard (IS): Stable isotope-labeled C5-carnitine (e.g., d9-Isovalerylcarnitine, Cambridge Isotope Labs).
- QC Material: CDC Newborn Screening Quality Assurance Program (NSQAP) controls or commercial equivalents (e.g., ClinChek).
- Sample: Dried Blood Spot (DBS) on Whatman 903 filter paper.

Step-by-Step Workflow

- IS Working Solution Preparation:
 - Dilute stock IS in Extraction Solvent to a final concentration of $\sim 0.05 \mu\text{mol/L}$ for C5-d9.
 - Expert Insight: Prepare fresh weekly to prevent hydrolysis of acylcarnitines.
- Sample Punching:
 - Punch a 3.2 mm (1/8 inch) disk from the DBS into a 96-well polypropylene microplate.
 - Include one blank (filter paper only), low QC, and high QC per plate.
- Extraction:
 - Add 100 μL of Extraction Solvent (containing IS) to each well.[\[4\]](#)
 - Seal the plate with aluminum foil or a chemically resistant mat.
 - Shaking: Incubate on an orbital shaker at 600–700 rpm for 45 minutes at room temperature (20–25°C).
 - Why? Direct extraction without derivatization relies on aggressive solvation. Heat is avoided to prevent thermal degradation of labile acylcarnitines.
- Transfer:
 - Transfer 60–80 μL of the supernatant to a new V-bottom 96-well plate.
 - Critical: Avoid disturbing the paper disk to prevent needle clogging during injection.

- Instrument Setup (Example: Waters Xevo or Sciex Triple Quad):
 - Mobile Phase: 80% Acetonitrile / 20% Water + 0.1% Formic Acid.
 - Flow Rate Profile:
 - 0.0–0.2 min: 0.05 mL/min (Injection)
 - 0.2–1.0 min: 0.40 mL/min (Elution/Wash)
 - 1.0–1.2 min: 0.05 mL/min (Re-equilibration)
 - Injection Volume: 10 μ L.

Mass Transitions (Non-Derivatized)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
C5-Carnitine	246.2	85.1	50	30	25
C5-d9 (IS)	255.2	85.1	50	30	25

Visualizing the Workflow & Logic

Figure 1: High-Throughput FIA-MS/MS Workflow

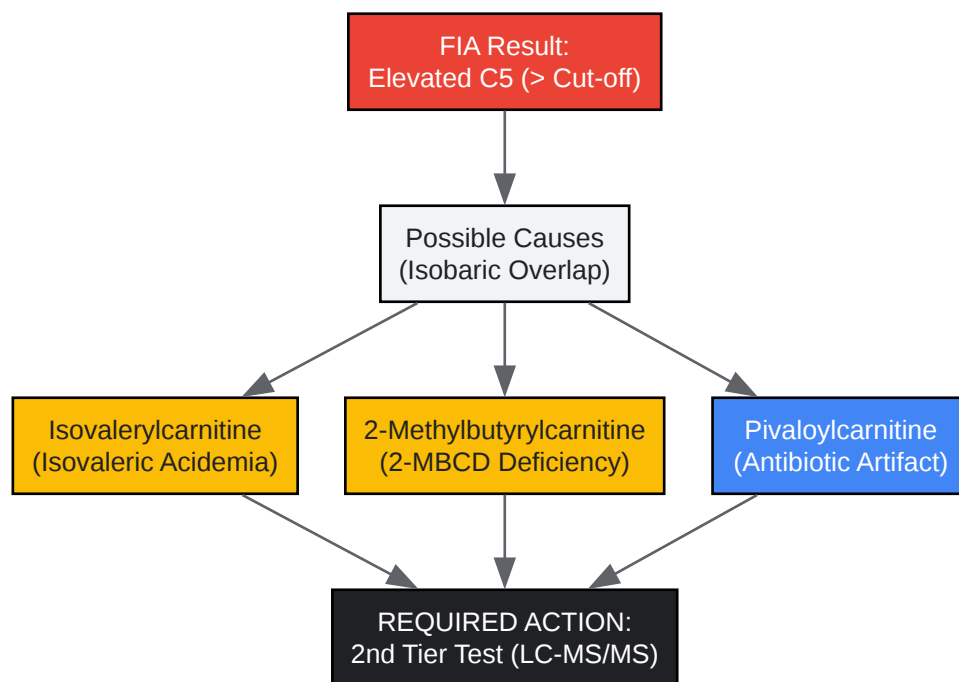
Caption: Linear process flow for C5 screening, emphasizing the critical decision point at the extraction phase.



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Figure 2: The Isobaric Interference Logic

Caption: Decision tree for interpreting elevated C5 results, highlighting the inability of FIA to distinguish isomers.



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Data Analysis & Interpretation

Calculation

Concentration is calculated using the ratio of the analyte peak intensity to the internal standard intensity:

(Where RR is the Relative Response factor, typically assumed to be 1.0 for isotope-labeled pairs).

Cut-off Determination

Cut-offs are laboratory-specific and must be established by analyzing a population of normal newborns ($n > 2000$).

- Typical Normal Range (Non-derivatized): $< 0.4 - 0.6 \mu\text{mol/L}$.
- Actionable Limit: $> 0.8 \mu\text{mol/L}$ (requires re-test or second-tier).

Troubleshooting & Quality Control

- False Positives (Pivaloylcarnitine): If C5 is elevated but C5-DC (Glutarylcarnitine) and other acylcarnitines are normal, suspect antibiotic interference. Check maternal history for pivampicillin or similar drugs.
- Low IS Recovery: Check for incomplete extraction (shaking speed too low) or ion suppression (dirty source).
- Carryover: Because FIA has no column wash, high C5 samples can contaminate the next injection. Inject a "blank" solvent after any sample > 2.0 $\mu\text{mol/L}$.

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